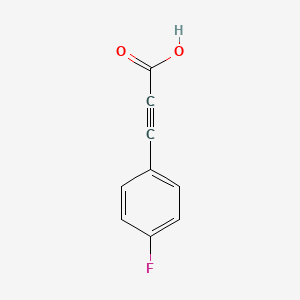

3-(4-Fluorophenyl)propiolic acid

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-(4-fluorophenyl)prop-2-ynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5FO2/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-2,4-5H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFYQXNQRGCVMRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#CC(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60413410 | |

| Record name | 3-(4-Fluorophenyl)propiolic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60413410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

706-06-9 | |

| Record name | 3-(4-Fluorophenyl)propiolic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60413410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-fluorophenyl)prop-2-ynoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways

Synthetic Routes to 3-(4-Fluorophenyl)propiolic Acid

The construction of the arylpropiolic acid framework can be achieved through several strategic approaches, starting from carefully chosen precursors or employing modern catalytic systems.

These methods rely on the formation of a carbon-carbon bond between the aromatic ring and the propiolic acid moiety, or the introduction of the carboxyl group onto a pre-formed arylalkyne skeleton.

One of the most fundamental and robust methods involves the carboxylation of an organometallic intermediate . Specifically, an arylacetylenic Grignard reagent, prepared from 4-ethynylfluorobenzene, serves as a key nucleophile. illinois.eduresearchgate.net The synthesis begins with the deprotonation of the terminal alkyne, 4-ethynylfluorobenzene, using a stronger Grignard reagent like ethylmagnesium bromide in an "exchange" reaction. The resulting (4-fluorophenyl)ethynylmagnesium bromide is then treated with solid carbon dioxide (dry ice), followed by an acidic workup to yield the desired this compound. illinois.eduresearchgate.net

Another significant precursor-based approach involves the direct carboxylation of a protected terminal alkyne . A documented synthesis of this compound utilizes ((4-fluorophenyl)ethynyl)trimethylsilane as the precursor. nih.gov In this reaction, the silyl-protected alkyne is treated with cesium fluoride (B91410) (CsF) in an anhydrous solvent such as dimethyl sulfoxide (B87167) (DMSO) under a carbon dioxide atmosphere. The fluoride source facilitates the desilylation and subsequent carboxylation in a single pot. nih.gov

| Method | Precursor 1 | Precursor 2 | Key Reagents | Typical Solvent | Reference |

| Grignard Carboxylation | 4-Ethynylfluorobenzene | Carbon Dioxide | Ethylmagnesium Bromide | Tetrahydrofuran (THF) | illinois.eduresearchgate.net |

| Direct Carboxylation | ((4-fluorophenyl)ethynyl)trimethylsilane | Carbon Dioxide | Cesium Fluoride (CsF) | Dimethyl Sulfoxide (DMSO) | nih.gov |

Classic organic synthesis provides a pathway to arylpropiolic acids through elimination reactions, which can be viewed as a form of dehydration. The most common example is the double dehydrohalogenation of a dihalogenated propionic acid derivative. orgsyn.org For this compound, this would start with 3-(4-fluorophenyl)propanoic acid (4-fluorohydrocinnamic acid). This saturated acid would first be converted to its α,β-dihalo derivative, for instance, by bromination of the corresponding cinnamic acid. Treatment of this 2,3-dihalo-3-(4-fluorophenyl)propanoic acid with a strong base, such as alcoholic potassium hydroxide, induces the elimination of two equivalents of hydrogen halide, forming the carbon-carbon triple bond of the target propiolic acid. orgsyn.org Careful control of temperature is necessary to prevent decarboxylation of the final product. orgsyn.org

The Grignard-based synthesis described previously (Section 2.1.1) is also a prime example of a carbonylation reaction , where a carbon dioxide molecule is formally inserted to create the carboxylic acid functionality. illinois.eduresearchgate.net

Modern cross-coupling reactions offer highly efficient and versatile routes to arylpropiolic acids. The Sonogashira coupling is a premier example, involving a palladium- and copper-co-catalyzed reaction between a vinyl or aryl halide and a terminal alkyne. organic-chemistry.orggoogle.com To synthesize this compound, this reaction would couple an aryl halide, such as 4-fluoroiodobenzene or 4-fluorobromobenzene, with propiolic acid or its ester equivalent (e.g., ethyl propiolate). The use of an ester is common, which is then hydrolyzed in a subsequent step to yield the final carboxylic acid. The reaction is typically catalyzed by a palladium complex, such as Pd(PPh₃)₂Cl₂, and a copper(I) salt in the presence of an amine base. google.com

| Reaction | Reactant A | Reactant B | Catalysts | Key Features | Reference |

| Sonogashira Coupling | 4-Fluoroiodobenzene | Propiolic Acid (or ester) | Pd(PPh₃)₂Cl₂, CuI | High efficiency, good functional group tolerance | organic-chemistry.orggoogle.com |

Derivatization and Functionalization of this compound

The carboxylic acid and alkyne moieties of this compound are reactive handles for further chemical modification, enabling the synthesis of a diverse range of derivatives.

The synthesis of amides from this compound is a common derivatization. This transformation is typically achieved by activating the carboxylic acid followed by reaction with a primary or secondary amine. Standard coupling agents are widely employed to facilitate this process. Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or triphenylphosphine-based systems can be used to form an active intermediate that readily reacts with an amine to form the corresponding amide bond. orgsyn.orgrsc.org Another approach involves converting the carboxylic acid to a more reactive species, like a pentafluorophenyl (PFP) ester, which then smoothly reacts with an amine, sometimes accelerated by a base, to yield the desired amide. google.com

The triple bond of this compound is a gateway to synthesizing unnatural amino acid analogs, particularly β-amino acids. A plausible and effective route is through the conjugate addition of an amine source to the alkyne, a reaction known as hydroamination. While direct hydroamination can be challenging, the reaction can be facilitated by activating the propiolic acid, for example, as an ester. The conjugate addition of an amine to the resulting propiolate ester would lead to an enamine intermediate, which can then be reduced to furnish the β-amino acid derivative. The resulting compound, 3-amino-3-(4-fluorophenyl)propanoic acid, is a valuable building block in peptidomimetics. illinois.educhemimpex.com The synthesis of such β-aryl-β-amino acids is a significant area of research, with various methods developed to control stereochemistry. organic-chemistry.org

An Examination of Synthetic Pathways and Reactions Involving 3-Amino-3-(4-fluorophenyl)propionic Acid and Its Derivatives

This article delves into the synthetic methodologies and reaction pathways related to 3-amino-3-(4-fluorophenyl)propionic acid, a fluorinated β-amino acid of interest in medicinal chemistry and organic synthesis. The discussion will cover its preparation, the synthesis of its chiral forms, and its potential utility in constructing more complex molecular architectures such as spirocyclic systems and in modern cross-coupling reactions.

The synthesis of β-amino acids, particularly those containing fluorine, is a significant area of research due to their role as building blocks for peptidomimetics and other biologically active molecules. The presence of a fluorine atom can profoundly influence a molecule's conformational preferences, metabolic stability, and binding affinity.

The racemic form of 3-amino-3-(4-fluorophenyl)propionic acid is commonly prepared through a variation of the Rodionov reaction. This method involves the condensation of 4-fluorobenzaldehyde, malonic acid, and ammonium (B1175870) acetate (B1210297) in an alcoholic solvent. nih.govgoogle.com The reaction proceeds by heating the components under reflux, leading to the formation of the desired β-amino acid, which often precipitates from the reaction mixture upon cooling and can be isolated by filtration. nih.govgoogle.com

A typical procedure involves refluxing 4-fluorobenzaldehyde, malonic acid, and ammonium acetate in a 1:1:2 molar ratio in ethanol (B145695) for several hours. nih.gov The product, (±)-3-amino-3-(4-fluorophenyl)propionic acid, is obtained as a solid after cooling and filtration. google.com

The resolution of the racemic mixture to obtain the individual enantiomers, (S)- and (R)-3-amino-3-(4-fluorophenyl)propionic acid, is crucial for pharmacological studies. This is often achieved through enzymatic methods, as detailed in the following section.

Table 1: Synthesis of (±)-3-Amino-3-(4-fluorophenyl)propionic Acid

| Starting Materials | Reagents | Solvent | Conditions | Product | Yield |

| 4-Fluorobenzaldehyde, Malonic Acid | Ammonium Acetate | Ethanol | Reflux, 8h | (±)-3-Amino-3-(4-fluorophenyl)propionic Acid | 51% nih.gov |

Enzymatic kinetic resolution is a powerful strategy for obtaining enantiomerically pure compounds. For 3-amino-3-(4-fluorophenyl)propionic acid, lipases are commonly employed for this purpose. The process typically starts with the esterification of the racemic amino acid, for example, to its ethyl ester. This racemic ester then serves as a substrate for enantioselective enzymatic acylation or hydrolysis.

In one approach, the racemic ethyl ester of 3-amino-3-(4-fluorophenyl)propionic acid undergoes enantioselective N-acylation catalyzed by lipase (B570770) A from Candida antarctica (CAL-A). This method allows for the separation of the two enantiomers as one is acylated while the other remains as the free amino ester. Similarly, lipase-catalyzed hydrolysis of an N-acylated racemic derivative can achieve the same separation, yielding one enantiomer as the free amino acid and the other as the unhydrolyzed N-acyl derivative.

For instance, the lipase-catalyzed hydrolysis of racemic N-acylated 3-amino-3-(4-fluorophenyl)propionic acid can yield the (S)-enantiomer of the free amino acid, while the (R)-enantiomer remains as the acylated form. nih.gov This allows for the isolation of both enantiomers with high optical purity.

Table 2: Lipase-Catalyzed Resolution of 3-Amino-3-(4-fluorophenyl)propionic Acid Derivatives

| Substrate | Enzyme | Reaction Type | Products |

| (±)-Ethyl 3-amino-3-(4-fluorophenyl)propanoate | CAL-A | N-acylation | (R)-Ethyl 3-butyramido-3-(4-fluorophenyl)propanoate & (S)-Ethyl 3-amino-3-(4-fluorophenyl)propanoate |

| (±)-N-Benzoyl-3-amino-3-(4-fluorophenyl)propanoic acid allyl ester | Lipase | Hydrolysis | (S)-3-Amino-3-(4-fluorophenyl)propionic acid & (R)-N-Benzoyl-3-amino-3-(4-fluorophenyl)propanoic acid allyl ester |

The incorporation of amino acids into spirocyclic scaffolds or their use in heterocycle annulation reactions are advanced strategies for creating complex, three-dimensional molecules with potential applications in drug discovery. While the direct use of 3-amino-3-(4-fluorophenyl)propionic acid in these specific transformations is not extensively documented in the surveyed literature, the principles can be illustrated with related structures.

Generally, β-amino acids or their derivatives can be precursors to various heterocyclic systems, such as β-lactams, pyrimidinones, and benzodiazepines, through intramolecular cyclization or condensation reactions with other bifunctional molecules. For the construction of spirocycles, an amino acid derivative might be incorporated into a ring system that is subsequently used in a spiro-annulation reaction. For example, a cycloalkanone derivative could be synthesized from an amino acid, which then undergoes a reaction to form a spirocyclic center. nih.gov A photocatalytic [3+2] cycloaddition of cyclopropylamines with olefins has been used to synthesize 2-amino-spiro[4.5]decane-6-ones, where fluoro-substituted N-cyclopropylanilines were shown to be viable substrates. google.comnih.gov

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. The application of these methods to amino acid derivatives allows for their extensive diversification, for instance, by arylating the amino group or by coupling at the aryl ring.

While specific examples of palladium-catalyzed coupling reactions starting directly with 3-amino-3-(4-fluorophenyl)propionic acid are scarce in the literature, likely due to the need for protecting the reactive amino and carboxyl groups, the reactivity of related systems provides valuable insight. For instance, palladium-catalyzed N-arylation (Buchwald-Hartwig amination) of amino acid esters is a well-established method. sigmaaldrich.com A protected derivative of 3-amino-3-(4-fluorophenyl)propionic acid could, in principle, undergo such a reaction.

Furthermore, the 4-fluorophenyl group itself can participate in cross-coupling reactions. Although the C-F bond is generally robust, under specific catalytic conditions, it can be activated. More commonly, a bromo or iodo analogue, such as 3-amino-3-(4-bromophenyl)propionic acid, would be used as a substrate for Suzuki, Heck, or Sonogashira coupling reactions to introduce further complexity. sigmaaldrich.com A palladium-catalyzed Negishi cross-coupling between an organozinc iodide derived from an amino acid and 4-fluorobromobenzene has been reported to prepare protected fluorinated phenylalanine analogues. These established methods suggest that with appropriate protection strategies, 3-amino-3-(4-fluorophenyl)propionic acid and its derivatives are viable substrates for a wide range of palladium-catalyzed transformations.

Spectroscopic Data for this compound Not Available

Following a comprehensive search for scholarly articles and spectroscopic data, detailed experimental information required to construct an article on the chemical compound “this compound” is not available in publicly accessible databases and literature. The specific data for Fourier Transform Infrared (FT-IR), Fourier Transform Raman (FT-Raman), Infrared Multiple-Photon Dissociation (IRMPD), Proton Nuclear Magnetic Resonance (¹H-NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) analyses for this specific compound could not be retrieved.

The user's request for an article structured around a detailed outline of its spectroscopic characterization cannot be fulfilled due to the absence of the necessary research findings and data tables. It is crucial to note that spectroscopic data is available for a structurally similar but distinct compound, 3-(4-Fluorophenyl)propionic acid, which contains a single bond propanoic acid chain instead of the propiolic acid's characteristic carbon-carbon triple bond. Adhering to the strict instructions to focus solely on “this compound,” this available data for the incorrect compound cannot be substituted.

Therefore, the generation of a scientifically accurate and thorough article as per the provided outline is not possible at this time.

Structural Elucidation and Advanced Spectroscopic Characterization

Mass Spectrometric Fragmentation Pathways

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ionized molecules. The fragmentation patterns observed provide valuable information for structural elucidation.

Electron Ionization (EI) is a hard ionization technique that uses high-energy electrons to ionize molecules, often causing extensive fragmentation. google.com For 3-(4-fluorophenyl)propiolic acid (molecular weight: 164.13 g/mol ), the molecular ion ([M]⁺˙) would be observed at m/z 164. The fragmentation of this ion is expected to follow pathways characteristic of aromatic carboxylic acids.

The primary fragmentation pathways would likely include:

Decarboxylation: The most common fragmentation for carboxylic acids is the loss of the carboxyl group as carbon dioxide (CO₂, 44 Da). This would result in a prominent fragment ion at m/z 120, corresponding to the 4-fluorophenylacetylene cation.

Loss of CO: Cleavage of the C-C bond between the carboxyl group and the alkyne, followed by the loss of carbon monoxide (CO, 28 Da), could lead to a fragment at m/z 136.

Formation of Fluorotropylium Ion: Rearrangement of the fluorophenyl ring upon fragmentation can lead to the formation of a stable fluorotropylium cation at m/z 95.

Loss of Acetylene: Cleavage of the bond between the phenyl ring and the propiolic acid side chain could result in a fragment corresponding to the fluorophenyl cation at m/z 95, following the loss of the C₃HO₂ radical.

Based on the fragmentation of the closely related phenylpropiolic acid, a representative table of expected major fragments for this compound is presented below.

| m/z Value | Proposed Fragment Ion | Formula | Notes |

| 164 | Molecular Ion | [C₉H₅FO₂]⁺˙ | Parent ion. |

| 120 | [M - CO₂]⁺˙ | [C₈H₅F]⁺˙ | Result of decarboxylation. |

| 119 | [M - COOH]⁺ | [C₈H₄F]⁺ | Loss of the carboxylic acid radical. |

| 95 | Fluorophenyl Cation | [C₆H₄F]⁺ | Fragmentation of the side chain. |

| 75 | C₆H₃⁺ | [C₆H₃]⁺ | Loss of HF from the fluorophenyl cation. |

In negative ion mode, electrospray ionization would generate the deprotonated molecule, [M-H]⁻, at m/z 163. Collision-Induced Dissociation (CID) of this precursor ion typically proceeds through distinct, lower-energy pathways compared to EI.

For deprotonated carboxylic acids, the most common and energetically favorable fragmentation pathway is the neutral loss of carbon dioxide (CO₂), a process known as decarboxylation. This is a charge-remote fragmentation that results in the formation of a carbanion.

The expected primary CID fragmentation mechanism for deprotonated this compound is:

[C₉H₄FO₂]⁻ (m/z 163) → [C₈H₄F]⁻ (m/z 119) + CO₂

The resulting fragment at m/z 119 corresponds to the 4-fluorophenylacetylide anion. Studies on other fluorinated organic acids have shown that further fragmentation of such anions can occur at higher collision energies but the initial loss of CO₂ is typically the dominant pathway.

X-ray Crystallography of this compound and its Derivatives

X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms within a crystal, offering precise details on bond lengths, bond angles, and intermolecular interactions. Although a specific crystal structure for this compound has not been identified in the reviewed literature, its solid-state structure can be predicted based on known derivatives and related molecules.

A single crystal X-ray diffraction analysis would determine the unit cell parameters, space group, and the precise coordinates of each atom in the asymmetric unit. This would reveal the molecule's conformation, including the planarity of the fluorophenyl ring and the linearity of the alkyne group. For derivatives, the analysis would similarly show the conformation of the altered functional groups and their spatial relationship to the core structure.

The crystal structure is stabilized by a network of intermolecular interactions. For this compound, the most significant interaction is expected to be the hydrogen bonding between the carboxylic acid groups. Carboxylic acids almost universally form centrosymmetric dimers in the solid state, where two molecules are linked by a pair of O-H···O hydrogen bonds, forming a characteristic R²₂(8) ring motif.

Other potential intermolecular interactions that would be identified and characterized include:

C-H···O Interactions: Hydrogen bonds between aromatic or acetylenic C-H groups and the carbonyl oxygen.

C-H···F Interactions: Weak hydrogen bonds involving the fluorine substituent.

| Interaction Type | Donor | Acceptor | Typical Geometry/Notes |

| Strong Hydrogen Bond | O-H (Carboxyl) | O=C (Carboxyl) | Forms classic R²₂(8) centrosymmetric dimers. |

| Weak Hydrogen Bond | C-H (Aromatic/Alkyne) | O=C (Carboxyl) | Linear or near-linear interactions. |

| Weak Hydrogen Bond | C-H (Aromatic) | F (Fluorine) | Contributes to supramolecular assembly. |

| π-π Stacking | Fluorophenyl Ring | Fluorophenyl Ring | Parallel-displaced or T-shaped arrangements. |

These dimeric units would likely pack in a layered or herringbone fashion, with the weaker C-H···O, C-H···F, and π-π stacking interactions occurring between these primary units to build the three-dimensional lattice. The specific arrangement would aim to maximize packing density and satisfy all favorable intermolecular contacts, a principle known as close-packing. The resulting structure is a highly ordered, thermodynamically stable supramolecular architecture.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a predominant method in computational chemistry for the study of organic molecules. Its balance of computational cost and accuracy makes it well-suited for investigating the properties of compounds like 3-(4-Fluorophenyl)propiolic acid. DFT calculations are centered on determining the electron density of a system to derive its energy and other properties, offering a robust framework for detailed molecular analysis. A popular and effective approach within DFT is the use of hybrid functionals, such as B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. academie-sciences.fr This method, often paired with a suitable basis set like 6-311++G(d,p), is capable of providing reliable predictions of molecular geometries, vibrational frequencies, and electronic properties. ajchem-a.com

Geometry Optimization and Conformational Analysis

The first step in a computational study is typically geometry optimization, a process that seeks to find the lowest energy arrangement of atoms in a molecule. For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that correspond to a stable conformation. The molecule consists of a planar 4-fluorophenyl ring connected to a linear propiolic acid moiety.

The planarity of the phenyl ring is expected to be maintained, while the propiolic acid group (–C≡C–COOH) introduces the possibility of different conformations due to rotation around the single bonds. The most significant conformational aspect is the orientation of the carboxylic acid group relative to the rest of the molecule. It is anticipated that the molecule will adopt a largely planar structure to maximize conjugation between the phenyl ring and the alkyne.

In the solid state, similar molecules like propiolic acid derivatives are known to form hydrogen-bonded dimers. Theoretical studies on related compounds, such as oxaprozin, have investigated both monomeric and dimeric structures to understand the influence of intermolecular hydrogen bonding on the molecular geometry. nih.gov For this compound, it is highly probable that in the condensed phase, it would form a centrosymmetric dimer through hydrogen bonding between the carboxylic acid groups.

Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative) Note: This table is illustrative and based on expected values from DFT calculations on analogous compounds, as specific published data for this compound is not available.

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length (Å) | C-F | ~1.35 |

| C≡C | ~1.21 | |

| C=O | ~1.22 | |

| C-O(H) | ~1.34 | |

| O-H | ~0.97 | |

| Bond Angle (°) | C-C≡C | ~178 |

| ≡C-C=O | ~123 | |

| ≡C-C-O(H) | ~112 |

Vibrational Frequency Calculations and Spectral Assignment

Following geometry optimization, vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of the molecule. These calculations not only help in the interpretation of experimental spectra but also confirm that the optimized geometry corresponds to a true energy minimum (i.e., no imaginary frequencies).

The vibrational spectrum of this compound is expected to exhibit several characteristic peaks that can be assigned to specific functional groups. Theoretical calculations on similar molecules, such as 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, have shown good correlation between computed and experimental vibrational frequencies. ajchem-a.com

Key expected vibrational modes for this compound include:

O-H Stretching: A broad band in the high-frequency region (typically 2500-3300 cm⁻¹ in the dimeric form) due to the carboxylic acid hydroxyl group.

C-H Stretching: Aromatic C-H stretching vibrations are expected to appear around 3000-3100 cm⁻¹. ajchem-a.com

C≡C Stretching: A sharp, and typically weak to medium intensity, peak in the range of 2100-2260 cm⁻¹ characteristic of the alkyne triple bond.

C=O Stretching: A strong absorption band around 1700-1750 cm⁻¹ corresponding to the carbonyl group of the carboxylic acid.

C-F Stretching: A strong band in the 1000-1360 cm⁻¹ region, which is characteristic of the aryl-fluorine bond. ajchem-a.com

Aromatic C=C Stretching: Bands in the 1450-1600 cm⁻¹ region due to the vibrations of the phenyl ring.

Table 2: Predicted Prominent Vibrational Frequencies for this compound (Illustrative) Note: This table is illustrative and based on expected values from DFT calculations on analogous compounds.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|

| O-H stretch (dimer) | 2500 - 3300 | Broad, Strong |

| Aromatic C-H stretch | 3000 - 3100 | Medium |

| C≡C stretch | 2100 - 2260 | Medium |

| C=O stretch | 1700 - 1750 | Strong |

| Aromatic C=C stretch | 1450 - 1600 | Medium to Strong |

Electronic Structure Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orglibretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity. malayajournal.org

For this compound, the HOMO is expected to be primarily localized on the phenyl ring and the alkyne moiety, which are the most electron-rich parts of the molecule. The LUMO is likely to be distributed over the propiolic acid group, particularly the antibonding π* orbitals of the alkyne and carbonyl groups.

Table 3: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative) Note: This table is illustrative and based on expected values from DFT calculations on analogous compounds.

| Orbital | Predicted Energy (eV) |

|---|---|

| HOMO | ~ -6.8 |

| LUMO | ~ -2.0 |

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge distribution, hybridization, and intramolecular interactions, such as hyperconjugation. researchgate.net It provides a localized picture of bonding within a molecule, which can be more intuitive than the delocalized molecular orbitals.

In this compound, NBO analysis would reveal the natural atomic charges on each atom. The fluorine and oxygen atoms are expected to carry significant negative charges due to their high electronegativity, while the attached carbon atoms and the acidic hydrogen will be positively charged.

NBO analysis can also quantify the delocalization of electron density from occupied "donor" orbitals to unoccupied "acceptor" orbitals. These interactions, known as hyperconjugation, contribute to the stability of the molecule. For instance, the interaction between the lone pair orbitals of the fluorine atom and the antibonding π* orbitals of the phenyl ring can be evaluated. Similarly, the delocalization of electron density from the phenyl ring to the alkyne and carboxylic acid groups can be quantified. These interactions are crucial for understanding the electronic communication between the different functional groups within the molecule.

Solvent Effects and Implicit/Explicit Solvation Models

The properties of a molecule can be significantly influenced by its environment, particularly the solvent. Computational chemistry can model solvent effects using either implicit or explicit solvation models.

Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium. This approach is computationally efficient and is often used to study how a solvent's polarity affects the geometry and electronic properties of a solute. For this compound, calculations using an implicit solvent model would likely show a stabilization of the more polar conformers and an increase in the dipole moment in polar solvents.

Explicit solvation models involve including a number of solvent molecules in the calculation. While computationally more demanding, this approach allows for the study of specific solute-solvent interactions, such as hydrogen bonding. For this compound in a protic solvent like water, explicit solvent molecules could form hydrogen bonds with the carbonyl oxygen and the hydroxyl group of the carboxylic acid, which would be crucial for accurately describing its behavior in solution. Combined experimental and computational studies on other organic molecules have demonstrated the success of these methods in modeling solvent-dependent spectroscopic properties. rsc.orgnih.gov

Hydrogen Bonding Characterization

As a carboxylic acid, this compound is capable of forming strong hydrogen bonds. The most significant of these is the O-H⋯O interaction, which typically leads to the formation of a stable cyclic dimer in non-polar solvents and in the solid state. While this molecule does not possess N-H bonds, a thorough characterization of its O-H⋯O hydrogen bonding is crucial for understanding its self-assembly and crystal packing.

Theoretical studies on substituted benzoic acid dimers provide a framework for understanding the influence of the 4-fluoro substituent on the hydrogen bonding in this compound dimers. nih.gov The fluorine atom is an electron-withdrawing group, which can influence the acidity of the carboxylic proton and the basicity of the carbonyl oxygen, thereby modulating the strength of the O-H⋯O hydrogen bond. Computational studies on 4-substituted benzoic acids have shown that electron-releasing groups tend to form more stable hydrogen bonds, while electron-withdrawing groups have a more complex effect that can be analyzed through methods like Natural Bond Orbital (NBO) analysis. nih.gov

A hypothetical data table based on trends observed in similar aromatic carboxylic acids is presented below to illustrate the expected hydrogen bond characteristics for the dimer of this compound.

| Parameter | Estimated Value | Method of Determination |

| Dimerization Energy (kcal/mol) | -12 to -15 | DFT (e.g., B3LYP/6-311++G(d,p)) |

| O-H Bond Length (Å) | ~0.97 (monomer), ~1.02 (dimer) | Geometry Optimization |

| O⋯O Distance (Å) | ~2.65 | Geometry Optimization |

| O-H⋯O Angle (°) | ~175 | Geometry Optimization |

| O-H Vibrational Frequency Shift (cm⁻¹) | Red-shift of ~500-600 | Vibrational Frequency Analysis |

Note: The data in this table is hypothetical and serves as an illustration of the parameters that would be obtained from a computational study. The values are based on published data for analogous compounds like substituted benzoic acids.

Ab Initio Quantum Mechanical Calculations

Ab initio (from first principles) quantum mechanical calculations offer a high level of theory to probe the intrinsic properties of this compound, including its less common structural forms and reaction pathways.

While carboxylic acids primarily exist in their neutral form, the possibility of forming a zwitterion (a molecule with both positive and negative formal charges) can be explored computationally. For this compound, a zwitterionic monomer would involve the transfer of the acidic proton from the carboxyl group to another part of the molecule, such as the triple bond or the phenyl ring. Ab initio calculations on simple amino acids have extensively studied the equilibrium between neutral and zwitterionic forms. utexas.edu For a simple carboxylic acid like this, the zwitterionic form is expected to be significantly less stable than the neutral form in the gas phase. However, in a highly polar solvent, the zwitterionic form might be stabilized, although likely still as a high-energy species.

Computational studies would involve geometry optimization of the putative zwitterionic structure and comparison of its energy with the neutral form. The results would provide insight into the proton affinity of different sites on the molecule.

The Nudged Elastic Band (NEB) method is a powerful computational technique for finding the minimum energy path (MEP) and the transition state (TS) of a chemical reaction. nih.govtamu.edumit.edu This method can be applied to study various potential reactions of this compound, such as its thermal decarboxylation or addition reactions across the carbon-carbon triple bond.

For instance, in a hypothetical study of the addition of a small molecule like H₂O across the alkyne, the NEB method would be used to map the energetic profile from the reactants (this compound and water) to the product. A series of "images" (intermediate structures) are created along the reaction path, and their energies are minimized subject to spring forces that maintain their distribution along the path. The highest energy point on the MEP corresponds to the transition state, and the energy difference between the reactants and the TS gives the activation energy barrier for the reaction.

The following table illustrates the type of data that would be generated from a NEB calculation for a hypothetical reaction.

| Reaction Coordinate | Image | Energy (kcal/mol) | Key Geometric Change |

| Reactants | 0 | 0.0 | Separate molecules |

| ... | ... | ... | Approach of reactants |

| Transition State | 5 | 25.0 | Formation/breaking of bonds |

| ... | ... | ... | Relaxation to products |

| Products | 10 | -10.0 | Final product geometry |

Note: This data is purely illustrative of the output of a Nudged Elastic Band calculation for a hypothetical reaction.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations can provide a detailed picture of the behavior of this compound in a condensed phase, such as in an aqueous solution or as part of a larger molecular assembly. iisc.ac.in These simulations solve Newton's equations of motion for a system of atoms, allowing the observation of dynamic processes over time.

An MD simulation of this compound in water would reveal the structure of the solvation shell around the molecule. It would show how water molecules orient themselves to form hydrogen bonds with the carboxylic acid group and interact with the fluorophenyl ring. iisc.ac.in The hydrophobic nature of the fluorophenyl group would likely lead to specific water structuring around it.

Furthermore, MD simulations can be used to study the aggregation of this compound molecules in solution, providing insights into the initial stages of dimerization and potentially crystal nucleation. By analyzing the trajectories of the molecules, one can calculate various properties such as radial distribution functions (to understand local structure) and diffusion coefficients.

A typical setup for such a simulation is summarized in the table below.

| Simulation Parameter | Value/Description | Purpose |

| System Size | 1 molecule of this compound + ~2000 water molecules | To simulate a dilute solution |

| Force Field | e.g., OPLS-AA for the solute, TIP3P for water | To describe inter- and intramolecular forces |

| Ensemble | NPT (constant Number of particles, Pressure, and Temperature) | To mimic laboratory conditions |

| Temperature | 298 K | Room temperature |

| Pressure | 1 atm | Atmospheric pressure |

| Simulation Time | >100 ns | To ensure adequate sampling of conformational space |

Theoretical Studies of Charge Transfer and Electronic Properties

The electronic properties of this compound are governed by the interplay between the π-conjugated system (phenyl ring and alkyne) and the electron-withdrawing fluorine atom and carboxylic acid group. Theoretical methods like Density Functional Theory (DFT) can be used to calculate key electronic descriptors.

Charge transfer characteristics can be analyzed by examining the nature of the electronic transitions. For example, the transition from the HOMO to the LUMO can be characterized as a π-π* transition, and its charge transfer character can be quantified. This is important for understanding the molecule's response to light and its potential applications in optoelectronic materials.

Below is a table of estimated electronic properties for this compound, based on theoretical studies of similar fluorinated phenylacetylenes.

| Electronic Property | Estimated Value | Significance |

| HOMO Energy | ~ -7.0 eV | Relates to ionization potential and electron-donating ability |

| LUMO Energy | ~ -1.5 eV | Relates to electron affinity and electron-accepting ability |

| HOMO-LUMO Gap | ~ 5.5 eV | Indicates chemical stability and relates to electronic transitions |

| Dipole Moment | ~ 2-3 Debye | Quantifies the overall polarity of the molecule |

Note: These values are estimations based on computational data for analogous compounds and serve to illustrate the expected electronic characteristics.

Biological and Medicinal Chemistry Research Applications

Role as a Building Block in Pharmaceutical Synthesis

The utility of 3-(4-fluorophenyl)propiolic acid as a foundational molecule in the synthesis of pharmaceuticals is an area of potential, though not extensively documented, research. The presence of the fluorophenyl group is of significant interest in medicinal chemistry due to the ability of fluorine to modulate the pharmacokinetic and physicochemical properties of drug candidates, such as metabolic stability and binding affinity.

Development of Fluorinated Analogs of Bioactive Molecules

Incorporating fluorine into bioactive molecules is a common strategy to enhance their therapeutic profiles. While this compound represents a potential starting material for creating such fluorinated analogs, specific examples of its direct use in the synthesis of known bioactive molecules are not widely reported in peer-reviewed literature.

Synthesis of Compounds for Neurological Disorders

The development of novel therapeutics for neurological disorders is an active area of research. The structural motif of a fluorinated phenyl group attached to a propiolic acid offers a unique scaffold for the synthesis of new chemical entities. However, there is a lack of specific studies detailing the application of this compound in the synthesis of compounds aimed at treating neurological disorders.

Precursor to Enzyme Inhibitors (e.g., Rhinovirus Protease Inhibitors)

Propiolic acids and their derivatives can act as precursors to various heterocyclic and acyclic compounds that may exhibit enzyme inhibitory activity. The alkyne functionality can participate in a variety of chemical transformations to build complex molecular architectures. Despite this potential, specific research demonstrating the use of this compound as a precursor to rhinovirus protease inhibitors or other specific enzyme inhibitors is not found in the available scientific literature.

Design of Selective Receptor Modulators

Selective receptor modulators are crucial for targeting specific biological pathways while minimizing off-target effects. The rigid structure of the propiolic acid backbone combined with the electronic properties of the fluorophenyl group could be advantageous in designing ligands with high receptor selectivity. Nevertheless, there is a scarcity of published research that explicitly describes the use of this compound in the design and synthesis of selective receptor modulators.

Investigation of Biological Activity and Structure-Activity Relationships

The biological activities of derivatives of this compound remain a largely unexplored area of medicinal chemistry.

Antimicrobial Properties of Derivatives

The search for new antimicrobial agents is a critical endeavor in combating infectious diseases. While various phenylpropanoic acid derivatives have been investigated for their antimicrobial potential, there is no readily available data on the antimicrobial properties of derivatives synthesized from this compound. Consequently, structure-activity relationship studies for this specific class of compounds in the context of antimicrobial activity have not been established.

Antioxidant Potential of Derivatives

Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in the pathogenesis of numerous diseases, including cancer and neurodegenerative disorders. mdpi.comresearchgate.net Consequently, the development of novel antioxidant agents is a significant focus of medicinal chemistry. Derivatives of substituted propanoic acids have shown potential in this area.

Studies on various 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have demonstrated their capacity to act as potent antioxidants. mdpi.comresearchgate.net The presence of a phenolic hydroxyl group is often crucial for this activity, as it can donate a hydrogen atom to neutralize free radicals. nih.gov For instance, in a study evaluating a series of these derivatives, several compounds exhibited significant radical scavenging activity in the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. One of the most promising candidates, a propanehydrazide derivative, demonstrated potent antioxidant properties. mdpi.comresearchgate.net

Similarly, research into novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide has identified compounds with antioxidant activity surpassing that of the well-known antioxidant, ascorbic acid. nih.gov Specifically, a derivative incorporating a phthalimide group, N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide, was found to be approximately 1.4 times more active than ascorbic acid in the DPPH radical scavenging assay. nih.gov Another study found that replacing a bromo substituent with a fluoro substituent in a series of S-substituted triazolethione derivatives led to a decrease in antioxidant activity, highlighting the nuanced role of halogen substitution in modulating this property. nih.gov

These findings underscore the potential of propanoic acid scaffolds, including those derived from this compound, for the development of new antioxidant agents.

Studies in Amino Acid Metabolism and Protein Synthesis

The study of propionic acid and its metabolites is crucial for understanding certain metabolic disorders. Propionic acidemia, an inborn error of metabolism, results from a deficiency of the enzyme propionyl-CoA carboxylase, leading to a disruption of central metabolic pathways, including the citric acid and urea (B33335) cycles. nih.gov This condition significantly alters amino acid metabolism, causing characteristic findings such as hyperglycinemia and hyperlysinemia, while the concentrations of branched-chain amino acids are often decreased. nih.gov

While direct studies on the effect of this compound on amino acid metabolism are not widely documented, research on related structures provides context. The gut microbiota can produce indole derivatives from tryptophan, such as indole-3-propionic acid (IPA), which plays a role in the gut-brain axis. mdpi.com This highlights the broader impact of propionic acid derivatives on metabolic pathways involving amino acids. Proline, a unique proteinogenic amino acid, plays a critical role in protein synthesis and structure, and its metabolism is a key area of biochemical research. sigmaaldrich.com The introduction of fluorinated phenyl groups, as seen in derivatives of this compound, could potentially influence enzymes involved in the metabolism of amino acids, but specific research in this area is needed.

Neurobiological Investigations and Neuronal Signaling Modulation

Propionic acid and its derivatives have been investigated for their effects on the central nervous system. Propionic acid itself has been shown to induce gliosis and neuro-inflammation, processes implicated in neurodevelopmental disorders like Autism Spectrum Disorder (ASD), through the modulation of the PTEN/AKT pathway. nih.gov Other studies have suggested that propionic acid can inhibit the maturation of neurons by dysregulating autophagic flux. researchgate.net

Derivatives of fluorophenyl-substituted amino acids have garnered attention for their potential in neurological research. For example, (S)-3-Amino-3-(3-fluorophenyl)propionic acid, an analogue of the core structure, is utilized as a key building block in the development of drugs targeting neurological disorders. chemimpex.com Its utility extends to neurotransmitter research, particularly in understanding the mechanisms of excitatory amino acids, which could lead to advances in treating conditions like epilepsy. chemimpex.com Fatty acid-derived mediators, a broad class that includes propionic acid derivatives, are known to modulate the activity of neuronal ion channels, which are fundamental to neuronal signaling and pain perception. nih.gov These findings suggest that derivatives of this compound could be valuable tools for investigating and potentially modulating neuronal function and signaling pathways.

Exploration of Interaction with Biological Macromolecules (Enzymes, Receptors)

A key strategy in drug discovery is the design of molecules that can selectively bind to and modulate the activity of biological macromolecules like enzymes and receptors. Derivatives of this compound have been the subject of such investigations, particularly as potential anticancer agents.

In one study, a series of phthalimide derivatives were synthesized, including one derived from 3-(4-fluorophenyl)propanoic acid, and evaluated for their antiproliferative activity against several cancer cell lines. redalyc.orgredalyc.org To understand their potential mechanism of action, molecular docking studies were performed on two key enzymes: DNA methyltransferase 1 (DNMT1) and vascular endothelial growth factor receptor 2 (VEGFR2). redalyc.orgredalyc.org The results indicated that the phthalimide derivatives had a greater affinity for DNMT1 than a known potent inhibitor, suggesting a potential mechanism for their observed antiproliferative effects. redalyc.org

Another area of focus has been the epidermal growth factor receptor (EGFR), a critical enzyme in cell cycle regulation and a prominent target for anticancer drugs. rsc.org Computational design and synthesis of novel EGFR inhibitors have been explored, demonstrating the utility of related heterocyclic scaffolds in targeting this enzyme. rsc.org The unique structural features of this compound, including the fluorophenyl group and the propiolic acid linker, make it an attractive starting point for designing specific inhibitors of various enzymes and receptors.

Drug Discovery and Development Methodologies

The journey from a chemical compound to a therapeutic agent involves sophisticated methodologies aimed at efficiently identifying and optimizing lead candidates. For compounds related to this compound, modern techniques such as high-throughput screening and computational drug design are instrumental.

High-Throughput Screening in Lead Compound Identification

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large libraries of chemical compounds for their activity against a specific biological target. pathogen-ri.eu This methodology allows researchers to quickly identify "hits"—compounds that exhibit a desired biological effect—which can then be selected for further optimization into lead compounds.

While specific HTS campaigns centered on this compound are not extensively detailed in the public domain, the structural motif is well-suited for inclusion in diverse chemical libraries. The versatility of the propiolic acid functional group allows for its derivatization into a wide array of amides, esters, and heterocyclic compounds, creating a library of related structures. Such libraries can be screened against various targets, such as kinases, proteases, or G-protein coupled receptors, to identify novel modulators of biological activity. The fluorophenyl group is a common feature in many pharmaceutical compounds, making derivatives of this scaffold relevant for broad screening initiatives.

Computational Drug Design and Molecular Docking Studies

Computer-aided drug design (CADD) has revolutionized the process of drug discovery by allowing scientists to predict and analyze the interactions between a potential drug molecule and its biological target at an atomic level. mdpi.com Molecular docking, a key component of CADD, simulates the binding of a ligand to the active site of a receptor, providing insights into binding affinity and orientation.

This approach has been applied to derivatives of related propanoic acids. For instance, molecular docking was used to investigate the binding of phthalimide derivatives, including one synthesized from 3-(4-fluorophenyl)propanoic acid, to the active sites of the enzymes DNMT1 and VEGFR2. redalyc.orgredalyc.org These computational studies suggested a high binding affinity for DNMT1, providing a rationale for the observed biological activity and guiding further structural modifications. redalyc.org

In another example, computational design was integral to the development of novel inhibitors for the epidermal growth factor receptor (EGFR). rsc.org By using in silico screening and molecular modeling, researchers can prioritize the synthesis of compounds with the highest predicted activity, saving significant time and resources. mdpi.com The structural information of this compound can be readily used in such computational models to design new derivatives with optimized interactions with a target of interest.

Future Research Directions and Translational Potential

Exploration of Novel Synthetic Routes and Catalytic Processes

The future synthesis of 3-(4-fluorophenyl)propiolic acid and its derivatives will likely move beyond traditional methods towards more efficient, atom-economical, and sustainable catalytic processes. Research is anticipated to focus on refining existing methods and discovering new catalytic systems that offer higher yields, milder reaction conditions, and greater functional group tolerance.

A key area of development will be the enhancement of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling. wikipedia.org This reaction, which couples terminal alkynes with aryl halides, is a cornerstone for synthesizing arylpropiolic acids. wikipedia.org Future work will likely involve creating more robust palladium catalysts, potentially utilizing advanced ligands, to improve reaction efficiency and expand the substrate scope. wikipedia.orgaiinmr.com The development of copper-free Sonogashira protocols is a significant trend, aimed at mitigating the environmental impact and avoiding the formation of alkyne homocoupling byproducts. wikipedia.org

Furthermore, direct carboxylation of the precursor, 1-ethynyl-4-fluorobenzene, using carbon dioxide as a C1 source represents a highly attractive green chemistry approach. Catalytic systems, possibly involving silver or other transition metals, that can facilitate the direct insertion of CO2 into the C(sp)-H bond are a major goal. researchgate.net Gold-catalyzed reactions, known for their unique reactivity with alkynes, also present a promising frontier for developing novel synthetic pathways to this class of compounds. wikipedia.org

| Potential Synthetic Strategy | Catalyst System | Key Advantages |

| Improved Sonogashira Coupling | Palladium complexes with advanced ligands | Higher yields, milder conditions, broader substrate tolerance wikipedia.orgaiinmr.com |

| Copper-Free Sonogashira | Palladium-based catalysts | Environmentally friendlier, reduced byproducts wikipedia.org |

| Direct Catalytic Carboxylation | Transition metal catalysts (e.g., Ag) | Utilizes CO2, high atom economy researchgate.net |

| Gold-Catalyzed Synthesis | Gold(I) or Gold(III) complexes | Novel reactivity patterns with alkynes wikipedia.org |

Advanced Spectroscopic Probes for Dynamic Processes

The fluorine atom in this compound is not merely a structural component; it is a powerful spectroscopic handle. The future will see this feature increasingly exploited through advanced Nuclear Magnetic Resonance (NMR) techniques, particularly ¹⁹F NMR. numberanalytics.com

¹⁹F NMR offers several advantages, including 100% natural abundance, high sensitivity, and a wide range of chemical shifts, which makes it an exceptional tool for monitoring molecular interactions and reaction dynamics. aiinmr.comnumberanalytics.com Because naturally occurring organofluorine compounds are rare, ¹⁹F NMR spectra are free from background signals in biological systems, making the fluorine atom an effective "spy" to report on its local environment. nih.govrsc.orgacs.org

Future research will likely employ ¹⁹F NMR to:

Monitor the real-time progress of reactions involving this compound, providing detailed kinetic and mechanistic insights. numberanalytics.com

Study the binding of derivative molecules to biological targets like enzymes or receptors. Changes in the ¹⁹F chemical shift can provide information on binding events and the conformation of the molecule in the bound state. researchgate.net

Investigate the dynamics of self-assembly processes for materials applications. ¹⁹F NMR can track the aggregation and phase transitions of polymers or liquid crystals derived from the parent molecule.

Development of Next-Generation Computational Models

Computational chemistry is set to play a pivotal role in accelerating the discovery and development of applications for this compound. By using sophisticated modeling techniques, researchers can predict molecular properties and reaction outcomes, thereby guiding experimental work and reducing trial-and-error.

Density Functional Theory (DFT) will be instrumental in this area. researchgate.netdntb.gov.uaresearchgate.net DFT calculations can be used to:

Elucidate the mechanisms of catalytic reactions, such as the Sonogashira coupling, by modeling the energies of reactants, transition states, and products. acs.orgresearchgate.netacs.org

Predict the electronic properties of this compound and its derivatives, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for designing functional materials. researchgate.netsci-hub.se

Simulate spectroscopic data, such as NMR chemical shifts, to aid in the structural characterization of new compounds. researchgate.netsci-hub.se

Molecular dynamics simulations will also be employed to understand the behavior of these molecules in complex environments. These simulations can model the self-assembly of derivative molecules into larger structures, such as polymers or liquid crystals, and predict their morphology and stability. nih.gov Furthermore, docking studies can forecast how these molecules might interact with the active sites of biological targets, guiding the design of new therapeutic agents. dntb.gov.uaresearchgate.net

| Computational Method | Application Area | Predicted Properties |

| Density Functional Theory (DFT) | Reaction Mechanisms | Transition state energies, reaction pathways acs.orgresearchgate.net |

| Density Functional Theory (DFT) | Electronic Properties | HOMO/LUMO energies, molecular electrostatic potential researchgate.netsci-hub.se |

| Molecular Dynamics (MD) | Materials Science | Self-assembly behavior, structural stability nih.gov |

| Molecular Docking | Drug Discovery | Binding affinity and mode to biological targets dntb.gov.uaresearchgate.net |

Unveiling New Biological Targets and Therapeutic Applications

The structural motifs within this compound suggest significant, yet largely untapped, therapeutic potential. The arylpropionic acid scaffold is a well-known feature of many non-steroidal anti-inflammatory drugs (NSAIDs). nih.govnih.gov While the propiolic acid group differs from the propionic acid in NSAIDs, this structural similarity provides a strong rationale for investigating its anti-inflammatory properties.

Moreover, the incorporation of fluorine is a common strategy in modern drug design to enhance metabolic stability, binding affinity, and membrane permeability. acs.orgnih.gov Fluorinated compounds are frequently developed as enzyme inhibitors. researchgate.netnih.gov The propiolic acid moiety itself is a reactive functional group that could potentially act as a covalent inhibitor by forming a bond with a nucleophilic residue in an enzyme's active site.

Future research will focus on screening this compound and its derivatives against various biological targets. Key areas of investigation include:

Anticancer Activity: Simple propionic acid has been shown to induce cell death in cancer cells. mdpi.comnih.gov Derivatives of 2-arylpropionic acids also exhibit antiproliferative activities. nih.gov The unique electronic properties conferred by the fluorine and alkyne groups could lead to novel anticancer agents, potentially targeting enzymes involved in cancer cell proliferation or survival. Recent studies have shown that propionate (B1217596) can inhibit the epithelial-to-mesenchymal transition (EMT), a key process in cancer metastasis. embopress.org

Enzyme Inhibition: The molecule could serve as a scaffold for developing mechanism-based inhibitors for various enzyme classes, such as proteases or kinases, where the fluorophenyl group could enhance binding affinity and the propiolate group could act as a warhead. researchgate.netnih.govnih.gov

Protein-Protein Interaction (PPI) Inhibition: Propionic acid derivatives have recently been identified as potent inhibitors of the Keap1-Nrf2 protein-protein interaction, which is a key target for diseases related to oxidative stress like acute kidney injury. acs.orgnih.gov

Integration into Advanced Functional Materials Platforms

The rigid, linear structure of the phenylpropiolic acid core, combined with the potential for strong intermolecular interactions like hydrogen bonding, makes this compound an excellent candidate for the development of advanced functional materials. The reactive triple bond is a key feature, serving as a polymerizable unit. solubilityofthings.com

Future research in materials science will likely explore the use of this molecule as a building block for:

Polymers: The propiolic acid group can undergo polymerization through various methods, leading to conjugated polymers with interesting electronic and optical properties. gatech.edu The fluorine substitution can further tune these properties, potentially leading to materials for organic electronics, such as organic light-emitting diodes (OLEDs) or field-effect transistors (OFETs).

Liquid Crystals: Arylpropionic acid derivatives have been shown to form liquid crystalline phases. tandfonline.com The defined geometry of this compound could be exploited to design novel liquid crystals, with the fluorine atom influencing the packing and mesomorphic behavior.

Self-Assembled Monolayers and Nanostructures: The carboxylic acid group can anchor the molecule to various surfaces, while the fluorophenyl group can drive self-assembly through aromatic and fluorine-based interactions. This could enable the formation of highly ordered nanostructures for applications in sensing or surface modification.

The exploration of copolymers, where this compound is combined with other monomers, will allow for the fine-tuning of material properties such as solubility, thermal stability, and functionality for tailor-made applications. nih.gov

Q & A

Q. What are the optimal synthetic routes for 3-(4-Fluorophenyl)propiolic acid, and how can reaction conditions be optimized to improve yield?

Methodological Answer: The synthesis typically involves Sonogashira coupling between 4-fluorophenylacetylene and a carboxylic acid derivative. For example, methyl 3-(4-fluorophenyl)propiolate (a precursor) can be synthesized via palladium-catalyzed coupling, followed by hydrolysis to yield the free acid . Key considerations include:

- Catalyst selection : Pd(PPh₃)₂Cl₂/CuI systems improve coupling efficiency.

- Solvent optimization : Use polar aprotic solvents (e.g., THF) to enhance reaction kinetics.

- Purification : Column chromatography with silica gel (ethyl acetate/hexane) removes unreacted starting materials. Post-hydrolysis (using NaOH/HCl), recrystallization in ethanol ensures ≥95% purity.

Q. Which analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H NMR (in DMSO-d₆) shows characteristic peaks: δ 7.5–7.7 ppm (aromatic protons) and δ 3.3–3.5 ppm (propiolic acid proton) . ¹³C NMR confirms the triple bond (δ ~90 ppm for sp-hybridized carbon).

- Mass Spectrometry : High-resolution ESI-MS (expected [M-H]⁻ at m/z 166.05) validates molecular weight .

- HPLC : Reverse-phase C18 columns (acetonitrile/water with 0.1% TFA) assess purity (>98% required for pharmacological studies).

Q. How does the stability of this compound vary under different storage conditions?

Methodological Answer:

- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition above 200°C. Store at 2–8°C in amber vials to prevent photodegradation.

- pH Sensitivity : The compound is stable in acidic buffers (pH 3–5) but undergoes hydrolysis in basic conditions (pH >8). Use phosphate-buffered saline (pH 6.5) for biological assays .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of this compound in cycloaddition reactions?

Methodological Answer: The triple bond in propiolic acid participates in Huisgen 1,3-dipolar cycloadditions with azides. Density Functional Theory (DFT) calculations reveal that the electron-withdrawing fluorine substituent lowers the LUMO energy of the triple bond, favoring nucleophilic attack at the β-position . Experimental validation via kinetic studies (monitored by IR spectroscopy) confirms a reaction rate increase of 1.5× compared to non-fluorinated analogs.

Q. How can researchers resolve contradictions in spectroscopic data for derivatives of this compound?

Methodological Answer: Contradictions often arise from tautomerism or impurities. For example:

- Tautomer Identification : Use 2D NMR (HSQC, HMBC) to distinguish between keto-enol forms.

- Impurity Profiling : LC-MS/MS identifies byproducts (e.g., hydrolyzed intermediates) .

- X-ray Crystallography : Resolves ambiguities in molecular geometry, as seen in structurally similar compounds like (R)-3-(4-Fluorophenyl)-2-hydroxypropanoic acid .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

Methodological Answer:

- Enzyme Inhibition : Screen against cyclooxygenase-2 (COX-2) using fluorogenic substrates (IC₅₀ determination via fluorescence quenching).

- Antimicrobial Activity : Broth microdilution assays (MIC values) against Gram-positive bacteria (e.g., S. aureus), with ampicillin as a control .

- Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to establish selectivity indices.

Q. How can computational modeling predict the pharmacokinetic properties of this compound?

Methodological Answer:

- ADME Prediction : SwissADME estimates moderate intestinal absorption (LogP ≈ 2.1) and CYP450 metabolism.

- Molecular Docking : AutoDock Vina simulates binding to COX-2 (PDB: 5KIR), showing hydrogen bonding with Arg120 and Tyr355 .

- MD Simulations : GROMACS evaluates stability of ligand-protein complexes over 100 ns trajectories.

Q. What structure-activity relationship (SAR) trends are observed in fluorophenyl-substituted propiolic acids?

Methodological Answer:

- Electron-Withdrawing Effects : Fluorine at the para position increases acidity (pKa ~3.8), enhancing hydrogen-bonding capacity .

- Bioactivity Correlation : Derivatives with bulkier substituents (e.g., 3,4-difluoro analogs) show reduced COX-2 inhibition due to steric hindrance .

- Comparative Data : See table below for key SAR parameters:

| Derivative | pKa | COX-2 IC₅₀ (µM) | LogP |

|---|---|---|---|

| This compound | 3.8 | 12.4 | 2.1 |

| 3-(3,4-Difluorophenyl)propanoic acid | 4.2 | 28.9 | 2.5 |

| 3-(4-Hydroxyphenyl)propanoic acid | 4.5 | >100 | 1.8 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.